molecular formula C14H14Cl2O3 B1513326 Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate CAS No. 1384264-84-9

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Cat. No.: B1513326
CAS No.: 1384264-84-9
M. Wt: 301.2 g/mol
InChI Key: CCJGDVJEDVTSDN-UHFFFAOYSA-N
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Description

“Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate” is a chemical compound with the empirical formula C14H15Cl2NO3 and a molecular weight of 316.18 . It’s related to “Methyl 1-[(3,4-dichlorophenyl)carbonyl]piperidine-4-carboxylate”, which is provided by Sigma-Aldrich .

Scientific Research Applications

Anticonvulsant Activity

  • Enaminones Synthesis and Activity : Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a compound related to Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, was evaluated for its anticonvulsant properties. Although it did not show activity against amygdala kindled seizures, its analogs presented potential as safer anticonvulsant alternatives (Scott et al., 1993).

Chemical Synthesis and Characterization

  • Photochemistry of Cycloalkenones : Methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, a structurally similar compound, showed specific photocyclization reactions under certain conditions, providing insights into the photochemical behavior of similar compounds (Anklam et al., 1985).
  • Crystal Structure Analysis : The crystal structures of anticonvulsant enaminones, including compounds related to this compound, were determined, offering insights into their molecular conformation and hydrogen bonding patterns (Kubicki et al., 2000).
  • Catalytic Carbonylation : A study explored the high-yield carbonylation of cyclohexene in a methanol solution using palladium(II) chloride–triphenylphosphine as a catalyst. This process could be relevant for the synthesis of similar cyclohexanecarboxylates (Yoshida et al., 1976).

Molecular Studies and Applications

  • Light-Emitting Radical Sensors : A study on radical adducts with intense fluorescence emission in cyclohexane found that the emission characteristics were highly dependent on solvent polarity. This finding could be relevant for developing sensor devices based on similar chemical structures (López et al., 2008).
  • Anticancer and Antimicrobial Agents : Compounds structurally related to this compound were synthesized and evaluated for their anticancer and antimicrobial properties, showing significant activity against various cancer cell lines and pathogenic strains (Katariya et al., 2021).

Properties

IUPAC Name

methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2O3/c1-19-13(18)14(6-4-10(17)5-7-14)9-2-3-11(15)12(16)8-9/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJGDVJEDVTSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857201
Record name Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384264-84-9
Record name Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate
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Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate
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Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate
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Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate
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Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate
Reactant of Route 6
Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

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